molecular formula C8H16N2O6S B1194267 2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid CAS No. 59824-35-0

2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid

Cat. No.: B1194267
CAS No.: 59824-35-0
M. Wt: 268.29 g/mol
InChI Key: CMACTJDDABKNPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Homolanthionine belongs to the class of organic compounds known as alpha amino acids. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon). Homolanthionine is soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, homolanthionine is primarily located in the cytoplasm.

Properties

CAS No.

59824-35-0

Molecular Formula

C8H16N2O6S

Molecular Weight

268.29 g/mol

IUPAC Name

2-amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid

InChI

InChI=1S/C8H16N2O6S/c9-5(7(11)12)1-3-17(15,16)4-2-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14)

InChI Key

CMACTJDDABKNPX-UHFFFAOYSA-N

SMILES

C(CS(=O)(=O)CCC(C(=O)O)N)C(C(=O)O)N

Canonical SMILES

C(CS(=O)(=O)CCC(C(=O)O)N)C(C(=O)O)N

Key on ui other cas no.

31982-10-2

physical_description

Solid

Synonyms

homolanthionine sulfone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 3
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 4
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 5
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid
Reactant of Route 6
2-Amino-4-(3-amino-3-carboxypropyl)sulfonylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.